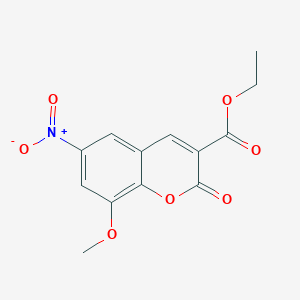![molecular formula C13H25N3O3 B2665328 Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate CAS No. 1780885-59-7](/img/structure/B2665328.png)
Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate” is a chemical compound with the empirical formula C13H25N3O3 . It has a molecular weight of 271.36 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate derivatives have been synthesized and characterized through various studies, focusing on their molecular structures, crystallization patterns, and chemical properties. These studies provide foundational insights into the compound's applications in scientific research, particularly in the fields of material science and biochemistry. For instance, the synthesis, characterization, X-ray diffraction studies, and biological evaluation of related piperazine derivatives have been extensively documented, illustrating their potential in developing novel pharmacological agents and materials with unique chemical and physical properties (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).
Crystallography and Molecular Structure Analysis
The detailed crystallography and molecular structure analyses of tert-butyl piperazine derivatives reveal their complex geometries and potential for forming stable crystalline structures. These analyses are crucial for understanding the compound's interactions at the molecular level, paving the way for its application in designing more efficient drug delivery systems and materials with predefined characteristics. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides insights into its bonding patterns and spatial arrangement, which are essential for its application in medicinal chemistry and material science (Mamat et al., 2012).
Biological Activity and Applications
While the focus is on excluding information related to drug use, dosage, and side effects, it's worth noting that the synthesis and biological evaluation of related compounds have been explored to assess their antibacterial, antifungal, and anthelmintic activities. These studies contribute to a broader understanding of the compound's potential biomedical applications, particularly in developing new therapeutic agents. For instance, various derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activities, highlighting the compound's relevance in pharmaceutical research (Sanjeevarayappa et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-6-16(7-5-15)13(8-14)9-18-10-13/h4-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIKMDUPKLYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(COC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

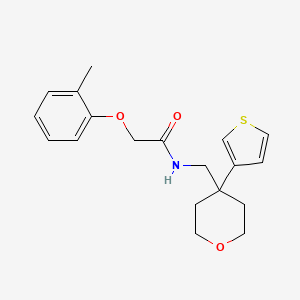
![Racemic-(2S,3aS,6aS)-5-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B2665250.png)
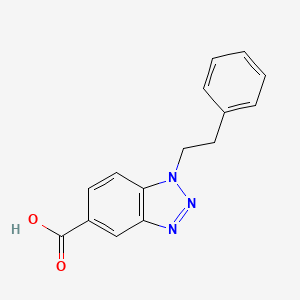
![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)
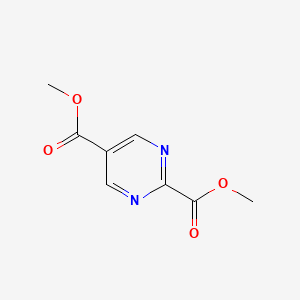
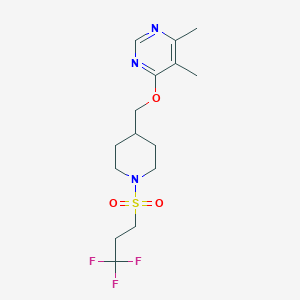

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2665257.png)
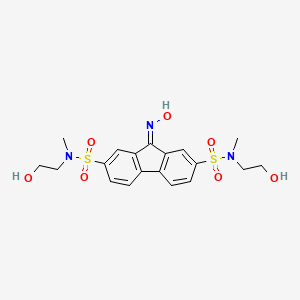

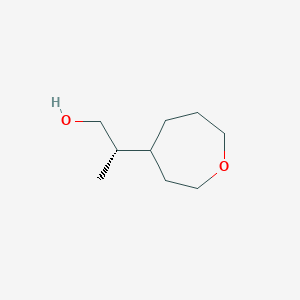
![5-[(4-Fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2665263.png)
